2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone
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Overview
Description
2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone is a chemical compound with the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol. This compound is characterized by the presence of a furyl group, a piperidyl group, and a piperazinyl ketone moiety, making it a complex and multifunctional molecule.
Preparation Methods
The synthesis of 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone involves multiple steps, typically starting with the preparation of the furyl and piperidyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its potential role as a pharmaceutical agent. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone can be compared with other similar compounds, such as other piperidine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, piperidine derivatives are known for their wide range of pharmacological applications, and the presence of different substituents can significantly alter their activity and specificity .
Properties
IUPAC Name |
furan-2-yl-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-13-4-6-17(7-5-13)23(20,21)18-10-8-16(9-11-18)15(19)14-3-2-12-22-14/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRKMTHQVJKVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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